(E)-ethyl 2-cyano-3-(3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate
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Overview
Description
(E)-ethyl 2-cyano-3-(3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate is a complex organic compound that belongs to the class of acrylates This compound is characterized by its unique structure, which includes a cyano group, an ethyl ester, and a pyrazole ring substituted with phenyl and ethyl groups
Mechanism of Action
Target of Action
Boronic acids and their esters, which this compound may be related to, are often used in the design of new drugs and drug delivery devices . They are particularly considered as boron-carriers suitable for neutron capture therapy .
Mode of Action
Boronic acids and their esters, which this compound may be related to, are known to participate in suzuki–miyaura (sm) coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s worth noting that boronic acids and their esters, which this compound may be related to, are known to participate in sm coupling reactions . These reactions are widely applied in transition metal catalyzed carbon–carbon bond forming reactions .
Result of Action
The participation of related compounds in sm coupling reactions suggests that this compound may play a role in the formation of carbon–carbon bonds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, boronic acids and their esters are only marginally stable in water . They are also known to be environmentally benign . Therefore, the action of this compound may be influenced by factors such as pH, temperature, and the presence of other chemical species.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 2-cyano-3-(3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate typically involves multi-step organic reactions. One common method is the Knoevenagel condensation reaction, where ethyl cyanoacetate reacts with an aldehyde or ketone in the presence of a base such as piperidine or pyridine. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 2-cyano-3-(3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group, leading to the formation of amides, esters, or other substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or amines in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include carboxylic acids, reduced derivatives, and substituted amides or esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(E)-ethyl 2-cyano-3-(3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research into its potential as a therapeutic agent for various diseases is ongoing.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- (E)-ethyl 2-cyano-3-(3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate
- (E)-ethyl 2-cyano-3-(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate
- (E)-ethyl 2-cyano-3-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate
Uniqueness
The uniqueness of (E)-ethyl 2-cyano-3-(3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group on the phenyl ring can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
ethyl (E)-2-cyano-3-[3-(4-ethylphenyl)-1-phenylpyrazol-4-yl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c1-3-17-10-12-18(13-11-17)22-20(14-19(15-24)23(27)28-4-2)16-26(25-22)21-8-6-5-7-9-21/h5-14,16H,3-4H2,1-2H3/b19-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNTYIUZWVPWNA-XMHGGMMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C(=O)OCC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=NN(C=C2/C=C(\C#N)/C(=O)OCC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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